molecular formula C20H24ClFN8O2 B13883735 tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate

tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate

Cat. No.: B13883735
M. Wt: 462.9 g/mol
InChI Key: FKNSTLSTNSMRNV-UHFFFAOYSA-N
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Description

tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate is a complex organic compound that features a combination of several functional groups, including an imidazole ring, a triazine ring, and a fluorophenyl group

Preparation Methods

The synthesis of tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized using a variety of methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Formation of the Triazine Ring: The triazine ring is typically formed through the cyclization of cyanuric chloride with appropriate amines.

    Coupling Reactions: The imidazole and triazine rings are then coupled using a suitable linker, such as a fluorophenyl group, under conditions that promote the formation of the desired bonds.

    Carbamate Formation:

Chemical Reactions Analysis

tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Scientific Research Applications

tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Materials Science: The compound’s unique properties make it a candidate for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate can be compared with other similar compounds, such as:

    tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-chlorophenyl)ethyl]carbamate: This compound differs by having a chloro group instead of a fluoro group, which can affect its reactivity and biological activity.

    tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-methylphenyl)ethyl]carbamate: The presence of a methyl group instead of a fluoro group can lead to differences in steric and electronic properties, influencing the compound’s behavior in chemical reactions and biological systems.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C20H24ClFN8O2

Molecular Weight

462.9 g/mol

IUPAC Name

tert-butyl N-[2-[[4-chloro-6-[(1-methylimidazol-4-yl)amino]-1,3,5-triazin-2-yl]amino]-2-(4-fluorophenyl)ethyl]carbamate

InChI

InChI=1S/C20H24ClFN8O2/c1-20(2,3)32-19(31)23-9-14(12-5-7-13(22)8-6-12)25-17-27-16(21)28-18(29-17)26-15-10-30(4)11-24-15/h5-8,10-11,14H,9H2,1-4H3,(H,23,31)(H2,25,26,27,28,29)

InChI Key

FKNSTLSTNSMRNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)F)NC2=NC(=NC(=N2)NC3=CN(C=N3)C)Cl

Origin of Product

United States

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